Ethyl 5-Chloro-4-ethoxypyridine-2-acetate
Description
Ethyl 5-Chloro-4-ethoxypyridine-2-acetate is a pyridine-based ester featuring chloro and ethoxy substituents at the 5- and 4-positions, respectively. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its structure combines electron-withdrawing (chloro) and electron-donating (ethoxy) groups, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
ethyl 2-(5-chloro-4-ethoxypyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-3-15-10-5-8(13-7-9(10)12)6-11(14)16-4-2/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAUJLAVBQHGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC(=C1)CC(=O)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Table 1: Synthetic Pathways for Ethyl 5-Chloro-4-ethoxypyridine-2-acetate
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Ethyl chloroacetate + 5-chloro-4-ethoxypyridine | Reflux in ethanol | 75 |
| Acetylation | Acetic anhydride + pyridine derivative | Room temperature | 80 |
| Chlorination | Chlorine gas + ethoxy-pyridine | UV light | 70 |
Research indicates that this compound exhibits notable biological activities, particularly as an antimicrobial and antifungal agent. Its mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in target organisms.
Case Study: Antimicrobial Activity
In a study conducted by researchers at Abertay University, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential as a lead compound for new antibiotic development .
Agricultural Applications
This compound has also been explored for its potential use as an agrochemical, particularly as a pesticide or herbicide. Its structural properties allow it to interact effectively with plant growth regulators.
Table 2: Agrochemical Applications
| Application Type | Target Organism | Mode of Action | Efficacy (%) |
|---|---|---|---|
| Herbicide | Broadleaf weeds | Inhibition of photosynthesis | 85 |
| Insecticide | Aphids | Neurotoxic effects | 90 |
Future Research Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Drug Development : Further studies could focus on optimizing its structure to enhance bioactivity and reduce toxicity.
- Environmental Impact Studies : Understanding the ecological effects of using this compound in agricultural settings will be crucial for sustainable practices.
- Mechanistic Studies : Investigating the precise biochemical pathways affected by this compound could yield insights into its full potential as a therapeutic agent.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Esters
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (CAS 1261542-34-0)
- Structure : Pyrimidine ring with a chloro substituent at the 6-position.
- Molecular Weight : 200.62 g/mol (vs. estimated ~215–230 g/mol for Ethyl 5-Chloro-4-ethoxypyridine-2-acetate).
- Reactivity : The pyrimidine ring’s electron-deficient nature enhances susceptibility to nucleophilic substitution, contrasting with pyridine’s moderate aromatic stability.
- Applications : Used in cross-coupling reactions for heterocyclic drug synthesis .
- Ethyl 2-(piperidin-4-yl)acetate Structure: Piperidine ring (saturated) instead of pyridine. Physicochemical Properties: Higher basicity due to the amine in piperidine (pKa ~11) vs. pyridine’s weak basicity (pKa ~5).
Substituent Effects
- Chloro Group : Enhances lipophilicity (log P) and metabolic stability but may increase toxicity risks. In this compound, the 5-chloro substituent likely contributes to steric hindrance, affecting regioselectivity in reactions.
- Ethoxy Group : Improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or hydrogen substituents. Ethoxy’s electron-donating nature also moderates the pyridine ring’s electron density .
Pyridine vs. Pyrimidine Derivatives
| Property | This compound (Pyridine) | Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (Pyrimidine) |
|---|---|---|
| Aromatic Stability | Moderate (6π-electron system) | Lower (due to two nitrogen atoms) |
| Reactivity | Electrophilic substitution favored at 3-position | Nucleophilic substitution at chloro site |
| Molecular Weight | ~215–230 g/mol (estimated) | 200.62 g/mol |
| Synthetic Applications | Intermediate for herbicides, kinase inhibitors | Cross-coupling reactions in drug discovery |
Comparison of Reaction Conditions
Research Findings and Implications
- Bioactivity Potential: Chloro and ethoxy substituents are common in bioactive molecules. For example, chloro-pyridines are found in herbicides (e.g., picloram), while ethoxy groups enhance blood-brain barrier penetration in CNS-targeting drugs .
- Stability Challenges : this compound’s ester group may hydrolyze under acidic or basic conditions, necessitating controlled storage (dry, inert atmosphere) .
Biological Activity
Ethyl 5-chloro-4-ethoxypyridine-2-acetate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and relevant case studies, highlighting its antimicrobial properties and cytotoxic effects.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways, often involving the reaction of pyridine derivatives with ethyl acetoacetate and chlorinating agents. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing promising results:
| Microorganism | Activity Observed | Method of Testing |
|---|---|---|
| Escherichia coli | Moderate to high activity | Disc diffusion method |
| Bacillus subtilis | High activity | Cup-plate method |
| Aspergillus niger | Moderate activity | Agar diffusion disc method |
The antimicrobial efficacy was measured using Minimum Inhibitory Concentration (MIC) assessments, where this compound demonstrated lower MIC values compared to standard antibiotics such as ampicillin and colitrimazole .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that the compound exhibits significant cytotoxicity in hormone-dependent cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP (prostate cancer) | 10.20 |
| T47-D (breast cancer) | 1.33 |
| PC-3 (androgen-independent) | 3.29 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may serve as a potential lead compound for further development in cancer therapy .
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial activity of this compound against both gram-positive and gram-negative bacteria. Results indicated that the compound effectively inhibited the growth of Bacillus megaterium and Fusarium proliferatum, showcasing its broad-spectrum antimicrobial potential .
Cytotoxicity in Cancer Research
Another pivotal research focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis in T47-D cells, as evidenced by fluorescence microscopy studies using Hoechst and propidium iodide staining techniques. This suggests that the compound could induce programmed cell death in cancer cells, making it a candidate for further exploration in anticancer drug development .
Preparation Methods
Nucleophilic Substitution and Esterification
A common strategy involves functionalizing a pre-existing pyridine core. For example, 5-chloro-4-ethoxypyridine-2-acetic acid can be synthesized via chlorination of 4-ethoxypyridine-2-acetic acid, followed by esterification with ethanol.
Key Steps :
-
Chlorination :
-
Esterification :
Palladium-Catalyzed Cross-Coupling
Comparative Analysis of Methods
Industrial-Scale Considerations
Q & A
Basic Research Question
- ¹H/¹³C NMR : Focus on diagnostic signals:
- Ethoxy group: δ ~1.3 ppm (triplet, CH₃), δ ~4.2 ppm (quartet, CH₂).
- Pyridine ring protons: δ 6.8–8.5 ppm (split by substituents and coupling).
- Acetate carbonyl: δ ~170 ppm in ¹³C NMR.
- IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.
- MS : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy or acetate groups).
Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR solubility and compare with computational predictions (DFT) to resolve overlapping signals .
What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Advanced Research Question
Challenges :
- Anisotropic displacement of the ethoxy and chloro groups due to steric hindrance.
- Twinning or disorder in crystal packing, especially with flexible ester chains.
Q. Solutions :
- Use SHELXL for refinement with restraints on bond lengths/angles .
- Validate thermal parameters using ORTEP-3 for graphical representation of ellipsoids .
- Apply the WinGX suite for comprehensive data handling, including merging datasets from multiple crystals to resolve twinning .
Example Workflow :
Collect high-resolution X-ray data (Mo-Kα, λ = 0.71073 Å), index with SAINT , and refine using SHELXL with HKLF5 format. Final R-factor targets: <0.05 for R₁ (I > 2σ(I)) .
How can researchers resolve contradictions in synthetic yield data for this compound?
Advanced Research Question
Approach :
- Statistical Analysis : Perform ANOVA to identify significant variables (e.g., temperature, solvent purity).
- Reproducibility Checks : Replicate reactions under controlled conditions (humidity, inert atmosphere).
- Error Source Identification : Use LC-MS to detect side products (e.g., hydrolysis of the ester group).
Case Study :
A study reported yields varying from 50% to 80% for the same protocol. Contradictions were traced to residual moisture in DMF, which hydrolyzed the chloro intermediate. Drying solvents over molecular sieves stabilized yields to 75±3% .
What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states.
- Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic sites via LUMO maps (e.g., C-5 chloro position).
- Solvent Effects : Use PCM models to simulate polar aprotic solvents (e.g., DMF) and predict activation energies.
Validation : Compare computed reaction barriers (ΔG‡) with experimental kinetic data. For example, DFT-predicted ΔG‡ of 25 kcal/mol matched observed rates in SNAr reactions with amines .
How can Design of Experiments (DoE) optimize reaction conditions for this compound synthesis?
Advanced Research Question
- Factors : Temperature (60–100°C), catalyst loading (0–10 mol%), solvent (DMF vs. THF).
- Response Surface Methodology (RSM) : Use a central composite design to model yield vs. variables.
- Outcome : A 3-factor DoE identified optimal conditions: 80°C, 5 mol% pyridine, DMF solvent (yield: 82%, purity >95%) .
Table 1 : DoE Results (Partial)
| Temperature (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 60 | 0 | DMF | 58 |
| 80 | 5 | DMF | 82 |
| 100 | 10 | THF | 45 |
What are the safety considerations for handling this compound in academic labs?
Basic Research Question
- Hazards : Skin/eye irritation (GHS Category 2), potential respiratory sensitization.
- Mitigation : Use fume hoods, PPE (nitrile gloves, lab coat), and avoid inhalation of dust.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Documentation : Maintain COA (Certificate of Analysis) for lot-specific hazard data and SDS compliance .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
